molecular formula C16H13N3O B2373573 3-[(E)-benzylideneamino]-2-methylquinazolin-4-one CAS No. 1421614-93-8

3-[(E)-benzylideneamino]-2-methylquinazolin-4-one

Cat. No. B2373573
CAS RN: 1421614-93-8
M. Wt: 263.3
InChI Key: GYMSNJNCODEXOC-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-benzylideneamino]-2-methylquinazolin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been the subject of extensive scientific research due to its promising properties. In

Mechanism of Action

The mechanism of action of 3-[(E)-benzylideneamino]-2-methylquinazolin-4-one is not fully understood. However, studies have suggested that the compound can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It can also induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
3-[(E)-benzylideneamino]-2-methylquinazolin-4-one has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(E)-benzylideneamino]-2-methylquinazolin-4-one in lab experiments is its high potency. It can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations is its low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-[(E)-benzylideneamino]-2-methylquinazolin-4-one. One area of research is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more potent derivatives. Additionally, the compound could be used as a tool to study various signaling pathways and cellular processes.

Synthesis Methods

The synthesis of 3-[(E)-benzylideneamino]-2-methylquinazolin-4-one involves the reaction of 2-methyl-3H-quinazolin-4-one with benzaldehyde in the presence of a catalyst. The reaction occurs under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization.

Scientific Research Applications

3-[(E)-benzylideneamino]-2-methylquinazolin-4-one has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and the results have been encouraging.

properties

IUPAC Name

3-[(E)-benzylideneamino]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-18-15-10-6-5-9-14(15)16(20)19(12)17-11-13-7-3-2-4-8-13/h2-11H,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSNJNCODEXOC-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.